molecular formula C30H65NO8S B12699298 Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate CAS No. 93859-56-4

Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate

Cat. No.: B12699298
CAS No.: 93859-56-4
M. Wt: 599.9 g/mol
InChI Key: ODRUOWKEALJGSM-UHFFFAOYSA-M
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is ethyl-bis[2-(2-hydroxyethoxy)ethyl]-octadecylazanium; ethyl sulfate , which reflects its ethoxylated ammonium core and sulfate counterion. The name adheres to IUPAC conventions by specifying the ethyl-substituted ammonium center, the two 2-(2-hydroxyethoxy)ethyl groups, and the octadecyl (C18) hydrocarbon chain. The compound is uniquely identified by its CAS Registry Number 93859-56-4 , a universal identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise chemical tracking.

Molecular Formula and Weight

The molecular formula of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate is C30H65NO8S , derived from its ammonium cation and ethyl sulfate anion. The molecular weight, calculated as the sum of the atomic masses of its constituent atoms, is approximately 599.9 g/mol . This calculation accounts for 30 carbon atoms (12.01 g/mol each), 65 hydrogen atoms (1.008 g/mol each), one nitrogen atom (14.01 g/mol), eight oxygen atoms (16.00 g/mol each), and one sulfur atom (32.07 g/mol).

Property Value
Molecular Formula C30H65NO8S
Molecular Weight 599.9 g/mol (approx)

Structural Synonyms and Alternative Designations

The compound is recognized by multiple structural synonyms, reflecting variations in its naming conventions across chemical databases and commercial catalogs. These include:

  • Ethylbis2-(2-hydroxyethoxy)ethylammonium ethyl sulphate
  • ethyl-bis[2-(2-hydroxyethoxy)ethyl]-stearyl-ammonium; ethyl sulfate
  • ethyl-bis[2-(2-hydroxyethoxy)ethyl]-octadecylazanium; ethyl sulfate .

These synonyms emphasize the compound’s ethoxylated ammonium structure and its association with stearyl (C18) groups.

EINECS and Regulatory Classification Codes

This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under the code 299-394-7 . This classification confirms its commercial availability within the European Economic Area prior to 1981. In the United States, the compound falls under the purview of the Toxic Substances Control Act (TSCA) , which mandates reporting and record-keeping for chemical substances manufactured or imported into the country. While specific TSCA inventory listings require further verification, the compound’s inclusion in EINECS underscores its regulatory compliance in the EU.

Regulatory System Classification Code
EINECS 299-394-7
TSCA Subject to reporting requirements

Properties

CAS No.

93859-56-4

Molecular Formula

C30H65NO8S

Molecular Weight

599.9 g/mol

IUPAC Name

ethyl-bis[2-(2-hydroxyethoxy)ethyl]-octadecylazanium;ethyl sulfate

InChI

InChI=1S/C28H60NO4.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(4-2,21-25-32-27-23-30)22-26-33-28-24-31;1-2-6-7(3,4)5/h30-31H,3-28H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

ODRUOWKEALJGSM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-]

Related CAS

42845-62-5

Origin of Product

United States

Preparation Methods

Quaternization Reaction

The core of the synthesis is the formation of the quaternary ammonium salt through a quaternization reaction:

  • Reaction Conditions :

    • Temperature: Controlled between 50–80°C to facilitate the reaction without degrading sensitive groups.
    • Solvent: Polar solvents such as ethanol or water are used to dissolve reactants and promote ionic interactions.
  • Mechanism :

    • The amine group of octadecylamine reacts with ethylene oxide under controlled conditions, forming intermediate hydroxyethoxyethylamines.
    • The intermediate is then quaternized using an ethylating agent, yielding the desired quaternary ammonium compound.

Counterion Exchange

To introduce the sulfate counterion:

  • The quaternary ammonium halide (e.g., bromide or chloride) is treated with a sulfate donor such as sodium sulfate or sulfuric acid.
  • This step ensures that the final product contains ethyl sulfate as the counterion.

Optimization Parameters

The synthesis process can be optimized by adjusting:

  • Molar Ratios : Precise stoichiometric control of reactants ensures complete conversion and minimizes by-products.
  • Reaction Time : Extended reaction times may improve yields but risk side reactions.
  • pH Control : Maintaining a neutral to slightly acidic pH prevents degradation of hydroxyethoxy groups.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Notes
Quaternization Octadecylamine, Ethylene oxide 50–80°C, polar solvent Forms hydroxyethoxyethyl intermediate
Ethylation Ethyl bromide/ethyl sulfate Mild heating Converts intermediate to quaternary salt
Counterion Exchange Sodium sulfate/sulfuric acid Aqueous medium, room temperature Ensures sulfate as counterion

Chemical Reactions Analysis

Types of Reactions

Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and hydroxides can react with the quaternary ammonium group.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound with altered chemical properties.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H57NO6S
  • Molecular Weight : 511.799 g/mol
  • CAS Number : 51277-02-2
  • EINECS Number : 257-103-0

The compound features a long alkyl chain (octadecyl) that contributes to its surfactant properties, while the ethoxy groups enhance its solubility in aqueous environments.

Pharmaceutical Applications

1. Drug Delivery Systems

Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate has been investigated for use in drug delivery systems due to its ability to form micelles and liposomes. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study : A study demonstrated that formulations containing this compound significantly enhanced the delivery of poorly soluble drugs such as paclitaxel, resulting in improved therapeutic efficacy and reduced side effects .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties, making it suitable for use in topical formulations. Its quaternary ammonium structure disrupts microbial cell membranes, leading to cell death.

Case Study : Research indicated that formulations containing this compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in wound care products .

Cosmetic Applications

1. Emulsifying Agent

In cosmetic formulations, this compound acts as an emulsifier, stabilizing oil-in-water emulsions. Its ability to reduce surface tension allows for the uniform distribution of ingredients.

Data Table: Emulsification Properties

Formulation TypeStabilityAppearance
CreamsStableSmooth and creamy
LotionsStableLight and fluid

2. Conditioning Agent

This compound is used in hair conditioners due to its conditioning properties, which enhance hair manageability and shine.

Material Science Applications

1. Surface Modification

The compound can modify surfaces to improve hydrophobicity or hydrophilicity depending on the desired application. This property is particularly useful in the development of advanced coatings.

Case Study : A study on surface-modified textiles showed that treatment with this compound resulted in enhanced water repellency without compromising breathability .

Mechanism of Action

The mechanism of action of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The molecular targets include lipid components of cell membranes, and the pathways involved are related to membrane disruption and solubilization.

Comparison with Similar Compounds

Key Structural Differences

The compound’s performance is influenced by variations in substituents and alkyl chains. Below is a comparison with structurally related QUATs:

Compound Name CAS Number Substituent Variations Key Functional Implications
Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate Not explicitly listed in evidence Two 2-(2-hydroxyethoxy)ethyl groups, octadecyl chain High hydrophilicity due to ether linkages; strong surfactant and antimicrobial activity.
Ethylbis(hydroxyethyl)(octadecyl)ammonium ethyl sulphate 51277-02-2 Two hydroxyethyl (-CH2CH2OH) groups instead of 2-(2-hydroxyethoxy)ethyl Reduced hydrophilicity compared to ether-linked substituents; moderate foam stability.
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate 97692-50-7 Octadecenyl (unsaturated C18) chain instead of octadecyl Enhanced fluidity and solubility due to unsaturation; lower thermal stability.
Ethylbis(2-hydroxyethyl)[2-hydroxy-3-(octyloxy)propyl]ammonium ethyl sulphate 70776-73-7 Additional 2-hydroxy-3-(octyloxy)propyl group Increased branching and hydrophobicity; potential for specialized emulsification.

Performance Characteristics

  • Hydrophilic-Lipophilic Balance (HLB) :
    • The 2-(2-hydroxyethoxy)ethyl groups in the target compound increase HLB compared to hydroxyethyl substituents (CAS 51277-02-2), enhancing compatibility with polar solvents .
    • The unsaturated octadecenyl chain (CAS 97692-50-7) lowers melting points, improving cold-water solubility but reducing antimicrobial persistence .
  • Antimicrobial Efficacy :
    • Longer alkyl chains (e.g., octadecyl) generally enhance biocidal activity by disrupting microbial membranes. However, branched chains (CAS 70776-73-7) may reduce penetration efficiency .

Biological Activity

Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate, commonly referred to as EBOE, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

EBOE is characterized by its complex chemical structure, which includes:

  • Ammonium Group : Contributes to its cationic nature.
  • Hydroxyethyl Groups : Enhance solubility and interaction with biological membranes.
  • Octadecyl Chain : Provides hydrophobic characteristics, facilitating membrane penetration.

The molecular formula is C24H52N2O4SC_{24}H_{52}N_2O_4S, and it has a molecular weight of approximately 482.76 g/mol.

1. Antimicrobial Properties

EBOE exhibits significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

2. Antioxidant Activity

EBOE has demonstrated antioxidant properties, which can protect cells from oxidative stress. In vitro studies indicate that it scavenges free radicals and enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD).

3. Cytotoxic Effects

Research indicates that EBOE can induce cytotoxicity in cancer cell lines. For example, it has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 50 µg/mL.

4. Cell Membrane Interaction

The amphiphilic nature of EBOE allows it to interact with lipid bilayers, altering membrane permeability. This property is crucial for its application in drug delivery systems, where it can enhance the bioavailability of poorly soluble drugs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology highlighted EBOE's effectiveness against biofilms formed by Pseudomonas aeruginosa. The compound reduced biofilm biomass by 70% at a concentration of 100 µg/mL, suggesting potential use in clinical settings to combat persistent infections.

Case Study 2: Antioxidant Mechanism

Research conducted by Zhang et al. (2023) demonstrated that EBOE protects neuronal cells from oxidative damage induced by hydrogen peroxide. The study found that EBOE treatment resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability.

The biological activities of EBOE can be attributed to several mechanisms:

  • Membrane Disruption : The cationic charge interacts with negatively charged bacterial membranes, leading to cell death.
  • Radical Scavenging : Hydroxyethyl groups play a crucial role in neutralizing free radicals.
  • Cell Cycle Arrest : In cancer cells, EBOE induces apoptosis through mitochondrial pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethylbis(2-(2-hydroxyethoxy)ethyl)(octadecyl)ammonium ethyl sulphate to minimize byproducts?

Methodological Answer: Synthesis optimization requires controlling reaction stoichiometry, temperature, and solvent polarity. For quaternary ammonium compounds like this, intermediates such as ethylbis(hydroxyethyl)(octadecyl)ammonium derivatives (CAS 51277-02-2) are prone to sulfonation side reactions if the ethyl sulphate group is introduced too early . Purification via column chromatography (e.g., silica gel with chloroform/methanol gradients) or recrystallization in ethanol/water mixtures can isolate the target compound. Impurity profiles should be monitored using HPLC with a C18 column and evaporative light scattering detection (ELSD) .

Q. Which analytical techniques are most robust for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can resolve the ethyl sulphate moiety (δ 1.2–1.4 ppm for ethyl groups) and hydroxyethoxy chains (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion peak ([M+] at m/z ~694) and fragmentation patterns for structural confirmation.
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: ~55%, H: ~9.5%, S: ~4.6%) .

Q. How can researchers determine the critical micelle concentration (CMC) and interfacial activity of this surfactant?

Methodological Answer:

  • Surface Tension Measurements: Use a tensiometer (e.g., Du Noüy ring) to plot surface tension vs. log concentration. The CMC is identified at the inflection point.
  • Fluorescence Spectroscopy: Pyrene polarity assay (I₁/I₃ ratio) confirms micelle formation.
  • Interfacial Tension (IFT): Spinning drop tensiometry evaluates IFT reduction in oil/water systems, critical for applications like enhanced oil recovery (CEOR) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, hydroxyethoxy groups) influence the compound’s antimicrobial efficacy and cytotoxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare analogs like ethylbis(2-hydroxyethyl)[2-hydroxy-3-(octyloxy)propyl]ammonium ethyl sulphate (CAS 70776-73-7) . Shorter alkyl chains (C12 vs. C18) reduce cytotoxicity but may lower antimicrobial potency.
  • In Vitro Assays: Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria and hemolytic activity on erythrocytes. Use ANOVA to statistically validate differences between analogs .

Q. How can contradictory data on the compound’s stability in aqueous vs. nonpolar solvents be resolved?

Methodological Answer:

  • Kinetic Studies: Monitor degradation via HPLC under varying pH (4–10), temperature (25–60°C), and solvent conditions. Hydrolysis of the ethyl sulphate group is pH-dependent, with accelerated degradation in alkaline media.
  • Molecular Dynamics (MD) Simulations: Model solvent interactions to predict stability. Polar solvents stabilize the hydrophilic head, while nonpolar solvents may induce aggregation .

Q. What experimental strategies elucidate the compound’s behavior in lipid bilayer systems for drug delivery applications?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure phase transition temperatures of lipid bilayers with/without the compound to assess membrane disruption.
  • Small-Angle X-ray Scattering (SAXS): Resolve structural changes in lipid lamellae.
  • Fluorescence Anisotropy: Track membrane fluidity changes using diphenylhexatriene (DPH) probes. Reference analogs like bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium (CAS 93841-10-2) for comparative studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Avoid skin contact, as quaternary ammonium compounds can cause irritation (GHS hazard code H314) .
  • Ventilation: Conduct synthesis in a fume hood to prevent inhalation of volatile byproducts.
  • Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

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